molecular formula C9H4Cl2N4O3 B14067609 2,4-Dichloro-6-(2-nitrophenoxy)-1,3,5-triazine CAS No. 101870-02-4

2,4-Dichloro-6-(2-nitrophenoxy)-1,3,5-triazine

Cat. No.: B14067609
CAS No.: 101870-02-4
M. Wt: 287.06 g/mol
InChI Key: LTCVBMXDUWNIPT-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-(2-nitrophenoxy)-1,3,5-triazine is a chemical compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of two chlorine atoms, a nitro group, and a phenoxy group attached to the triazine ring. It is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-6-(2-nitrophenoxy)-1,3,5-triazine typically involves the reaction of cyanuric chloride with 2-nitrophenol. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution of chlorine atoms with the nitrophenoxy group. The reaction conditions usually include:

  • Temperature: 0-5°C
  • Solvent: Acetone or other suitable organic solvents
  • Reaction Time: Several hours to ensure complete substitution

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

  • Use of large reactors to accommodate the reaction mixture
  • Continuous monitoring of temperature and pH levels
  • Purification steps, such as recrystallization or chromatography, to obtain the pure compound

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-6-(2-nitrophenoxy)-1,3,5-triazine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation: The phenoxy group can undergo oxidation to form quinone derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted triazine derivatives.

    Reduction: Formation of 2,4-Dichloro-6-(2-aminophenoxy)-1,3,5-triazine.

    Oxidation: Formation of quinone derivatives.

Scientific Research Applications

2,4-Dichloro-6-(2-nitrophenoxy)-1,3,5-triazine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other triazine derivatives and as a reagent in organic synthesis.

    Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, herbicides, and other agrochemicals.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6-(2-nitrophenoxy)-1,3,5-triazine involves its interaction with specific molecular targets. The compound can inhibit enzyme activities by binding to the active sites or interacting with essential cofactors. The nitro group can undergo reduction to form reactive intermediates that can further interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloro-1,3,5-triazine: Lacks the nitrophenoxy group and has different reactivity and applications.

    2,4-Dichloro-6-(4-nitrophenoxy)-1,3,5-triazine: Similar structure but with the nitro group in a different position, leading to variations in chemical behavior.

    2,4-Dichloro-6-(2-aminophenoxy)-1,3,5-triazine: Formed by the reduction of the nitro group, with different biological activities.

Uniqueness

2,4-Dichloro-6-(2-nitrophenoxy)-1,3,5-triazine is unique due to the presence of both nitro and phenoxy groups, which confer specific chemical reactivity and biological properties. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and scientific research.

Properties

CAS No.

101870-02-4

Molecular Formula

C9H4Cl2N4O3

Molecular Weight

287.06 g/mol

IUPAC Name

2,4-dichloro-6-(2-nitrophenoxy)-1,3,5-triazine

InChI

InChI=1S/C9H4Cl2N4O3/c10-7-12-8(11)14-9(13-7)18-6-4-2-1-3-5(6)15(16)17/h1-4H

InChI Key

LTCVBMXDUWNIPT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OC2=NC(=NC(=N2)Cl)Cl

Origin of Product

United States

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